3-(3,4,5-Trimethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine
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Overview
Description
3-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazine is a heterocyclic compound that features a pyrido-triazine core substituted with a trimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with a suitable nitrile to yield the desired triazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the trimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed depend on the type of reaction. For example, oxidation may yield quinones, while reduction can lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
3-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The trimethoxyphenyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.
Pyrido[3,4-e][1,2,4]triazine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
3-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazine is unique due to the combination of the trimethoxyphenyl group and the pyrido-triazine core, which imparts distinct chemical and biological properties .
Properties
CAS No. |
60445-73-0 |
---|---|
Molecular Formula |
C15H14N4O3 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
3-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C15H14N4O3/c1-20-12-6-9(7-13(21-2)14(12)22-3)15-17-11-8-16-5-4-10(11)18-19-15/h4-8H,1-3H3 |
InChI Key |
GPCPKLSYPBVKCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C=CN=C3)N=N2 |
Origin of Product |
United States |
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